molecular formula C25H27N3O5S2 B2438928 N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 795284-99-0

N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Cat. No. B2438928
M. Wt: 513.63
InChI Key: AYKJNOQCOMGUFL-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide (DEAB) is a chemical compound that belongs to the class of sulfonamide-based inhibitors. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology.

Mechanism Of Action

N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide inhibits the activity of ALDH enzymes by binding to the active site of the enzyme, thereby preventing the conversion of toxic aldehydes into less toxic carboxylic acids. This leads to the accumulation of toxic aldehydes, which results in the selective elimination of cancer stem cells.

Biochemical And Physiological Effects

N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide has been shown to induce apoptosis (programmed cell death) in cancer stem cells, which leads to the inhibition of tumor growth and metastasis. It also inhibits the self-renewal capacity of cancer stem cells, which prevents the formation of new tumors. N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide has also been shown to affect the expression of various genes involved in cancer progression and stem cell maintenance.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is its high selectivity for cancer stem cells, which makes it a promising candidate for cancer therapy. However, its use in clinical trials is limited by its low solubility and poor bioavailability. Additionally, N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide has been shown to have off-target effects on other enzymes, which may affect its specificity for ALDH enzymes.

Future Directions

Further research is needed to optimize the formulation and delivery of N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide for clinical use. Additionally, the potential off-target effects of N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide on other enzymes should be investigated to determine its safety and efficacy. Future studies should also focus on identifying the molecular mechanisms underlying the selective targeting of cancer stem cells by N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, which will facilitate the development of more effective cancer therapies.

Synthesis Methods

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide involves the reaction between 4-(diethylsulfamoyl)aniline and 4-(2-bromoethyl)benzene-1-sulfonyl chloride, followed by the reaction with sodium hydroxide and benzamide. The resulting compound is then purified through column chromatography.

Scientific Research Applications

N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide has been used as a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which play a crucial role in the metabolism of cancer stem cells. It has been shown to selectively target and eliminate cancer stem cells, which are responsible for tumor initiation, growth, and recurrence. N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide has also been used in the study of embryonic development and cell differentiation.

properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-3-28(4-2)35(32,33)24-16-14-22(15-17-24)26-25(29)21-10-12-23(13-11-21)27-34(30,31)19-18-20-8-6-5-7-9-20/h5-19,27H,3-4H2,1-2H3,(H,26,29)/b19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKJNOQCOMGUFL-VHEBQXMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

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